molecular formula C4H9NO2S2 B2985278 3-Methanesulfonylpropanethioamide CAS No. 1184632-44-7

3-Methanesulfonylpropanethioamide

Cat. No.: B2985278
CAS No.: 1184632-44-7
M. Wt: 167.24
InChI Key: NFKCDCQVHFDTFG-UHFFFAOYSA-N
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Description

3-Methanesulfonylpropanethioamide is an organosulfur compound that features both sulfonyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methanesulfonylpropanethioamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine under oxidative conditions to form the sulfonamide linkage . Another efficient method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide, which provides a general and environmentally friendly approach to synthesizing sulfonamides .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling processes, utilizing readily available thiols and amines. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thioamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted sulfonyl or thioamide compounds.

Scientific Research Applications

3-Methanesulfonylpropanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methanesulfonylpropanethioamide involves its interaction with specific molecular targets. The sulfonyl and thioamide groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonylpropanamide: Similar structure but lacks the thioamide group.

    Methanesulfonylpropanethioether: Contains a thioether group instead of a thioamide group.

    Methanesulfonylpropanesulfonamide: Features an additional sulfonamide group.

Uniqueness

3-Methanesulfonylpropanethioamide is unique due to the presence of both sulfonyl and thioamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways compared to its similar compounds.

Properties

IUPAC Name

3-methylsulfonylpropanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S2/c1-9(6,7)3-2-4(5)8/h2-3H2,1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCDCQVHFDTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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